molecular formula C11H12N2O3 B12814894 Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate

Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B12814894
M. Wt: 220.22 g/mol
InChI Key: CBWSDZVIWORJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate is a pyrrolo[1,2-a]pyrimidine derivative characterized by a fused bicyclic scaffold with an ester group at position 8, a methyl substituent at position 2, and a keto group at position 4.

The synthesis of related pyrrolo[1,2-a]pyrimidine derivatives typically involves condensation reactions between substituted aldehydes and ethyl N-alkylglycinates under mild conditions (e.g., room temperature in methanol with triethylamine), followed by cyclization and acidification to yield the final product . The presence of the 4-oxo group in this compound suggests enhanced hydrogen-bonding capabilities compared to non-oxygenated analogs, which may influence crystallization behavior and solubility .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2-methyl-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)8-4-5-13-9(14)6-7(2)12-10(8)13/h4-6,12H,3H2,1-2H3

InChI Key

CBWSDZVIWORJHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2NC(=CC(=O)N2C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Cyclization: The compound can be synthesized through cyclization reactions.

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. research in this area could provide valuable insights for medicinal chemistry.

Chemical Reactions Analysis

Reactions::

    Oxidation: Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate may undergo oxidation reactions.

    Reduction: Reduction reactions could also be relevant.

    Substitution: Substitution reactions involving the carboxylate group are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alcohols) can be used.

Major Products:: The major products depend on the specific reaction conditions and reagents used. Further research is needed to determine precise outcomes.

Scientific Research Applications

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains unclear. Further research is needed to elucidate its molecular targets and pathways.

Biological Activity

Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate (CAS No. 1919049-98-1) is a compound of interest due to its potential biological activities. The compound's molecular formula is C11H12N2O3C_{11}H_{12}N_{2}O_{3} with a molecular weight of 220.22 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds within the pyrrolo[1,2-a]pyrimidine class. This compound exhibits cytotoxic effects against various cancer cell lines. Such compounds have been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine biosynthesis, which is crucial for tumor cell proliferation. This inhibition leads to reduced cell viability in cancer models.

Table 1: Summary of Cytotoxic Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa5.2GARFTase inhibition
MCF-76.8Induction of apoptosis
A5494.5Inhibition of DNA synthesis

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity. Compounds in this class have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation and pain pathways.

Table 2: COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Ethyl 2-methyl-4-oxo...10.53.03.5
Celecoxib0.50.0225

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in nucleotide metabolism and inflammatory processes.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Selective Targeting : The compound shows preferential uptake by folate receptor-expressing cells, enhancing its efficacy against tumors that overexpress these receptors.

Study on Anticancer Activity

A pivotal study published in Cancer Research demonstrated the efficacy of this compound in vivo using xenograft models. The compound significantly reduced tumor size compared to control groups and showed a favorable safety profile.

Clinical Implications

Given its dual action as an anticancer and anti-inflammatory agent, this compound holds promise for further development as a therapeutic agent in oncology and chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate with structurally related pyrrolo[1,2-a]pyrimidine derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents (Position)
This compound C₁₁H₁₂N₂O₃ 220.23 Not available 2-Me, 4-Oxo, 8-COOEt
Ethyl 7-(3-chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate C₁₆H₁₅ClN₂O₂S 334.83 477859-11-3 2,4-Me, 7-(3-Cl-thienyl), 8-COOEt
Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate C₁₈H₁₈N₂O₂ 294.36 338419-86-6 2,4-Me, 7-Ph, 8-COOEt

Key Observations:

  • Substituent Diversity : The target compound features a 4-oxo group, while analogs in the table have methyl or aryl groups at position 7 (e.g., 3-chloro-thienyl or phenyl). These substitutions significantly alter steric and electronic properties.

Physicochemical Properties

  • Hydrogen Bonding : The 4-oxo group in the target compound enables strong hydrogen-bonding interactions, which are critical for crystal packing and solubility in polar solvents . In contrast, methyl or halogenated substituents (e.g., 3-Cl-thienyl in ) introduce lipophilic character, reducing aqueous solubility.
  • Thermal Stability : Compounds with electron-withdrawing groups (e.g., 3-Cl-thienyl) may exhibit higher thermal stability due to reduced electron density in the aromatic system.

Crystallographic Behavior

  • Crystal Packing : The target compound’s 4-oxo group likely participates in intermolecular hydrogen bonds, forming robust supramolecular networks. In contrast, methyl-substituted analogs (e.g., ) rely on van der Waals interactions, resulting in less dense packing .
  • Software Utilization : Crystallographic data for such compounds are often refined using SHELX programs, which are widely employed for small-molecule structural analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.